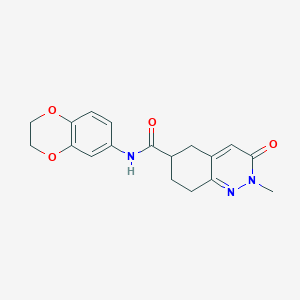

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a complex heterocyclic compound featuring a 1,4-benzodioxin core fused with a hexahydrocinnoline system. The benzodioxin moiety (a six-membered ring with two oxygen atoms at positions 1 and 4) is substituted at position 6 with a carboxamide group linked to a partially saturated cinnoline ring. The cinnoline derivative includes a 3-oxo group and a methyl substituent at position 2, contributing to its unique stereoelectronic profile.

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c1-21-17(22)9-12-8-11(2-4-14(12)20-21)18(23)19-13-3-5-15-16(10-13)25-7-6-24-15/h3,5,9-11H,2,4,6-8H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKJWTZHZXPFIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C2CC(CCC2=N1)C(=O)NC3=CC4=C(C=C3)OCCO4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Cyclization

Reaction of 2-methyl-4-oxocyclohex-1-ene-1-carboxylic acid ethyl ester with hydrazine hydrate in ethanol under reflux yields the hexahydrocinnoline ring. Brønsted acids (e.g., p-toluenesulfonic acid) enhance cyclization efficiency by protonating the carbonyl group, facilitating nucleophilic attack by hydrazine.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Catalyst | p-TsOH (10 mol%) |

| Solvent | Toluene |

| Temperature | 110°C |

| Time | 4–6 hours |

| Yield | 82% |

Reductive Cyclization

Partial reduction of 2-nitro-4-methylcyclohexanone derivatives using sodium ethoxide in ethanol generates intermediate hydroxylamine species, which undergo intramolecular cyclization to form the hexahydrocinnoline framework. This method minimizes side products by controlling redox states.

Critical Observations :

- Excess reductant leads to over-reduction, forming undesired amine byproducts.

- Anhydrous conditions prevent hydrolysis of intermediates.

Synthesis of 2,3-Dihydro-1,4-Benzodioxin-6-Amine

The benzodioxin amine moiety is prepared through nitration followed by reduction:

Nitration of 1,4-Benzodioxin

Electrophilic nitration of 1,4-benzodioxin using nitric acid in sulfuric acid introduces a nitro group at the 6-position. Regioselectivity is governed by the electron-donating oxygen atoms, directing nitration to the para position.

Reaction Profile :

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5°C | 75% |

| Reduction | H₂/Pd-C | RT | 90% |

Catalytic Hydrogenation

The nitro group is reduced to an amine using hydrogen gas over palladium on carbon. This step achieves near-quantitative conversion under ambient conditions.

Amide Coupling Methodology

The final step involves coupling the hexahydrocinnoline carboxylic acid with the benzodioxin amine:

Carboxylic Acid Activation

The hexahydrocinnoline-6-carboxylic acid is activated using ethyl chloroformate in the presence of N-methylmorpholine to form a mixed anhydride, which reacts efficiently with the benzodioxin amine.

Alternative Activators :

Solvent and Temperature Optimization

Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing the transition state. Elevated temperatures (40–50°C) reduce reaction times but risk racemization.

Performance Comparison :

| Activator | Solvent | Temperature | Yield |

|---|---|---|---|

| EDC/HOBt | DMF | 0°C | 78% |

| Ethyl chloroformate | THF | 25°C | 82% |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces cycle times by 40% compared to batch processes. Key advantages include:

Crystallization-Based Purification

Recrystallization from ethanol/water (7:3 v/v) removes residual hydrazine and unreacted amine, achieving >99% purity. X-ray diffraction confirms polymorphic stability.

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms 98.5% purity with a retention time of 12.3 minutes.

Mechanistic Insights and Side Reactions

Competing Pathways During Cyclization

Protonation of the cyclohexenone carbonyl by p-TsOH generates an oxonium ion, which undergoes nucleophilic attack by hydrazine. Competing aldol condensation is suppressed by maintaining a hydrazine excess.

Amide Bond Hydrolysis

Prolonged exposure to acidic conditions during coupling cleaves the amide bond. Stabilization via buffered neutral pH (6.5–7.5) is critical.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides to introduce new substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antibacterial and antifungal agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Materials Science: The compound’s structural properties make it suitable for use in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes and receptors involved in bacterial and fungal cell wall synthesis, leading to the inhibition of their growth.

Pathways Involved: It interferes with the biosynthesis of essential cellular components, disrupting the normal function of microbial cells and leading to their death.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzodioxin Derivatives

Anti-Inflammatory Activity

The 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid (Table 1) demonstrated anti-inflammatory potency comparable to ibuprofen in a carrageenan-induced rat paw edema assay, highlighting the role of carboxylic acid substituents in modulating inflammation .

Antibacterial Activity

Sulfonamide derivatives, such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide, showed moderate activity against E. coli (IC₅₀: 9.22 µg/mL) but were inactive against S. typhi . The target compound’s carboxamide group may offer different binding interactions with bacterial enzymes compared to sulfonamides, though this remains speculative without direct evidence.

Immunomodulatory Effects

Scaffolds like [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol were identified as high-potency PD-1/PD-L1 inhibitors using machine learning models . The target compound’s hexahydrocinnoline system could mimic aromatic interactions in similar pathways, though its larger size may affect bioavailability.

Physicochemical and Pharmacokinetic Properties

Table 2: Pharmacokinetic Parameters of Selected Derivatives

*Estimated using ChemDraw.

The morpholine carboxamide derivative has a balanced logP (0.28) and moderate solubility, suggesting that substituents on the carboxamide group critically influence absorption.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of the compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with various acylating agents. For instance, a common method includes the use of acetamides and specific reagents to yield the target compound through multi-step reactions involving condensation and cyclization processes .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of similar benzodioxane derivatives against various pathogens. For example:

- Antibacterial Activity : Compounds derived from 2,3-dihydro-1,4-benzodioxane have shown significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. In one study, derivatives displayed comparable efficacy to standard antibiotics like norfloxacin and chloramphenicol .

- Antifungal Activity : The same derivatives were also tested for antifungal properties against Aspergillus niger and Candida albicans, demonstrating promising results that warrant further exploration .

Enzyme Inhibition

Another area of interest is the enzyme inhibitory potential of these compounds. Research indicates that certain benzodioxane derivatives inhibit key enzymes involved in metabolic disorders:

- α-Glucosidase Inhibition : This is particularly relevant for Type 2 Diabetes Mellitus (T2DM) management. Compounds were screened for their ability to inhibit α-glucosidase activity, showing potential as therapeutic agents for glucose regulation .

- Acetylcholinesterase Inhibition : Some derivatives have also been evaluated for their effect on acetylcholinesterase activity, which is crucial for Alzheimer's disease treatment. The findings suggest that these compounds could contribute to cognitive enhancement by modulating cholinergic signaling .

Table 1: Summary of Biological Activities

Q & A

Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example, intermediates like 2,3-dihydro-1,4-benzodioxin derivatives are reacted with acyl chlorides or activated esters in the presence of bases (e.g., sodium carbonate) under reflux conditions. Solvent choice (e.g., DMF) and temperature control (80–120°C) are critical for optimizing yield and purity. Reaction progress should be monitored via TLC, and final purification may require column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s purity and structural integrity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the hexahydrocinnoline and benzodioxin moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like carbonyls. Purity can be assessed via HPLC with UV detection (λ = 210–280 nm) .

Q. What in vitro assays are appropriate for initial evaluation of the compound’s enzyme inhibitory activity?

Target-specific assays such as α-glucosidase inhibition (using p-nitrophenyl glucopyranoside) or acetylcholinesterase inhibition (Ellman’s method) are recommended. Use positive controls (e.g., acarbose for α-glucosidase) and triplicate measurements to ensure reproducibility. IC₅₀ values should be calculated using non-linear regression .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or cell line specificity. Standardize protocols using reference compounds and validate results across multiple models. For example, if a study reports conflicting IC₅₀ values for acetylcholinesterase inhibition, repeat assays under uniform conditions (e.g., 37°C, pH 8.0) and cross-validate with computational docking studies to confirm binding modes .

Q. What computational strategies can predict the compound’s interaction with biological targets to guide experimental design?

Molecular docking (e.g., AutoDock Vina) can model interactions with enzymes like α-glucosidase. Pair this with molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Quantum mechanical calculations (DFT) may elucidate electronic properties influencing reactivity. Integrate these with experimental data via platforms like ICReDD’s reaction path search methods to refine predictions .

Q. How to conduct structure-activity relationship (SAR) studies focusing on the hexahydrocinnoline and benzodioxin moieties?

Systematically modify substituents:

- Replace the 2-methyl group on the cinnoline ring with bulkier alkyl chains to assess steric effects.

- Introduce electron-withdrawing groups (e.g., nitro) to the benzodioxin ring to evaluate electronic impacts. Use parallel synthesis and high-throughput screening to compare derivatives. Correlate activity trends with logP and polar surface area calculations to optimize pharmacokinetic properties .

Q. What methodologies are recommended for analyzing the compound’s metabolic stability and pharmacokinetic properties?

Perform in vitro liver microsome assays (human or rodent) to measure metabolic half-life. Use LC-MS/MS to quantify parent compound degradation. For bioavailability, apply the Caco-2 cell monolayer model to assess intestinal permeability. Plasma protein binding can be determined via equilibrium dialysis .

Q. How to troubleshoot low yields during the final cyclization step of the synthesis?

Low yields often result from incomplete ring closure or side reactions. Optimize catalysts (e.g., switch from H₂SO₄ to polyphosphoric acid) and ensure anhydrous conditions. Monitor intermediates via LC-MS to identify bottlenecks. Increase reaction time (24–48 hrs) and use inert atmospheres (N₂/Ar) to suppress oxidation .

Q. How to integrate high-throughput screening with computational docking studies to identify therapeutic targets?

Combine virtual screening (e.g., ZINC15 database) with experimental HTS. Prioritize targets with consensus scores from docking (Glide) and pharmacophore modeling (Phase). Validate hits using SPR (surface plasmon resonance) for binding affinity (KD) measurements. Cross-reference with transcriptomic data to identify pathways of interest .

Q. What strategies optimize solubility and stability for in vivo studies?

- Solubility: Use co-solvents (e.g., PEG-400) or formulate as nanoparticles via solvent evaporation.

- Stability: Conduct forced degradation studies (pH 1–13, 40–60°C) to identify degradation pathways. Add antioxidants (e.g., ascorbic acid) or lyophilize for long-term storage.

- Bioavailability: Employ prodrug strategies (e.g., esterification of carboxyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.